Product packaging for Sufentanil hydrochloride(Cat. No.:CAS No. 164790-60-7)

Sufentanil hydrochloride

Cat. No.: B8502481
CAS No.: 164790-60-7
M. Wt: 423.0 g/mol
InChI Key: WZGGBYJHSKVKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Opioid Analgesic Research

The quest to understand and alleviate pain is a long-standing endeavor in human history. The story of opioid analgesics begins with the opium poppy, from which morphine was first isolated in the early 1800s. jhu.edu This discovery marked a pivotal moment, providing a potent and quantifiable substance for pain relief. jhu.edu The subsequent invention of the hypodermic syringe in the mid-19th century allowed for the direct administration of morphine, offering rapid pain relief but also increasing the potential for addiction. jhu.edu

Throughout the late 19th and early 20th centuries, research focused on modifying the morphine structure to create safer, non-addictive alternatives. This led to the synthesis of heroin in 1898, initially marketed as a less addictive option, a claim that was quickly proven false. jhu.edu The early 20th century saw growing concerns over iatrogenic addiction, leading to increased regulation of opioids. jhu.eduama-assn.org The mid-20th century brought a shift in attitudes, with a greater recognition of the under-treatment of severe pain, particularly in the context of cancer. nih.gov This spurred further research into the mechanisms of pain and the development of new analgesic drugs.

Evolution of Fentanyl Analogues in Scientific Inquiry

A significant breakthrough in opioid research came in 1959 with the synthesis of fentanyl by Dr. Paul Janssen. pnnl.govfrontiersin.org Fentanyl, a synthetic opioid, was found to be 50 to 100 times more potent than morphine, offering powerful analgesia. pnnl.govfrontiersin.org Its development opened a new chapter in medicinal chemistry, demonstrating that potent opioid activity could be achieved with a chemical structure distinct from that of morphine. This spurred the exploration of a new class of synthetic opioids: the 4-anilidopiperidines. nih.gov

The synthesis of fentanyl laid the groundwork for understanding the structure-activity relationships of narcotic analgesics, stimulating interest in creating compounds with even greater potency and wider safety margins. nih.gov This led to a wave of research focused on creating fentanyl analogues by modifying its chemical structure. nih.gov These modifications aimed to enhance desirable properties like potency and speed of onset, while minimizing undesirable effects. This research led to the development of several important fentanyl analogues, including alfentanil and, notably, sufentanil. nih.gov The systematic modification of the fentanyl molecule, particularly at the fourth position of the piperidine (B6355638) ring, proved to be a fruitful approach, yielding some of the most potent compounds in the fentanyl series. nih.gov

Significance of Sufentanil Hydrochloride as a Potent Opioid Agonist in Research

Sufentanil was first synthesized at Janssen Pharmaceutica in 1974. frontiersin.orgwikipedia.org Structurally, it differs from fentanyl by the addition of a methoxymethyl group on the piperidine ring and the replacement of the phenyl ring with a thiophene (B33073) ring. wikipedia.org These modifications result in a compound that is approximately 5 to 10 times more potent than its parent drug, fentanyl, and 500 to 1,000 times more potent than morphine. wikipedia.org

This compound's primary significance in academic research stems from its high potency and strong, selective binding to the µ-opioid receptor. frontiersin.orgdrugbank.com The µ-opioid receptor is the primary target for most clinically used opioids and is responsible for their analgesic effects. mdpi.com Sufentanil's high affinity for this receptor makes it an excellent tool for studying receptor-ligand interactions, the downstream signaling pathways activated by receptor binding, and the physiological effects mediated by the µ-opioid receptor. drugbank.comnih.gov

Research has shown that sufentanil possesses a higher binding affinity for the µ-opioid receptor compared to fentanyl, dihydromorphine, and naloxone (B1662785). nih.gov This high affinity, coupled with its lipophilicity, allows it to cross the blood-brain barrier more readily than morphine. frontiersin.orgoup.com These properties are crucial for in vivo studies investigating the central nervous system effects of opioids.

Furthermore, studies have utilized radiolabeled sufentanil, specifically [3H]sufentanil, to map the regional distribution of µ-opioid receptors in the brain and spinal cord. nih.gov This has provided valuable insights into the anatomical basis of opioid action. The high specificity of [3H]sufentanil for the µ-receptor, with significantly lower affinity for delta-type binding sites, makes it a superior ligand for such research. nih.gov

In comparative studies, sufentanil has demonstrated a more favorable hemodynamic profile than morphine or meperidine during surgical procedures. nih.gov Research has also explored its potential in inhibiting cancer cell proliferation in a concentration-dependent manner, opening new avenues for investigation. frontiersin.org

Interactive Data Tables

Below are interactive tables summarizing key data related to the chemical compounds discussed in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31ClN2O2S B8502481 Sufentanil hydrochloride CAS No. 164790-60-7

Properties

CAS No.

164790-60-7

Molecular Formula

C22H31ClN2O2S

Molecular Weight

423.0 g/mol

IUPAC Name

N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C22H30N2O2S.ClH/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;/h4-10,17H,3,11-16,18H2,1-2H3;1H

InChI Key

WZGGBYJHSKVKGO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization in Research

Advanced Synthetic Routes for Sufentanil Hydrochloride

The synthesis of sufentanil, a potent fentanyl analogue, has evolved from its initial development to more optimized and novel routes, aiming for higher yields and fewer steps.

Optimizations and Modifications of Established Synthetic Pathways

A key intermediate in some improved synthetic pathways is 4-(phenylamino)-4-(hydroxymethyl)piperidine. From this intermediate, sufentanil can be synthesized in a three-step process, which involves condensation with a mesylate, conversion of the alcohol group to an ether, and finally, condensation with propionyl chloride. google.comgoogle.com

Exploration of Novel Precursors and Intermediates in Synthesis

Research into sufentanil synthesis has also explored the use of novel precursors and intermediates to create more efficient pathways. One innovative approach involves the use of an epoxide intermediate. This pathway allows for the installation of the key methoxymethyl and amine moieties in a single step through the opening of the epoxide with aniline. researchgate.net Another total synthesis was achieved from thiophenylethylamine in a six-step sequence, highlighting the construction of a thiophenylethylpiperidone intermediate via aminomethano desilylation-cyclization followed by Swern oxidation. nih.govewha.ac.kr

The landscape of precursor chemicals for fentanyl and its analogues, including sufentanil, is also influenced by regulatory controls. Chemicals such as N-Phenyl-4-piperidinamine (4-AP) and tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) have been identified as key precursors in illicit fentanyl manufacturing and are now under international control. unodc.org While not exclusively for sufentanil, these precursors are part of the broader family of compounds used in the synthesis of 4-anilidopiperidine opioids. unodc.org The use of N-carbethoxy-4-piperidone as a starting material also represents a departure from the earliest synthetic routes. google.com

Stereoselective Synthesis Approaches for Research Materials

In the context of stereochemistry, sufentanil is an achiral molecule. researchgate.net This is due to a plane of symmetry that runs through the piperidine (B6355638) ring. As a result, the synthesis of sufentanil does not produce stereoisomers (enantiomers or diastereomers) that would necessitate separation or stereoselective synthesis techniques to isolate a specific isomer. The absence of chiral centers in the final molecule simplifies the synthetic process, as there is no need for chiral resolutions or asymmetric synthesis methods to control stereochemistry.

Impurity Profiling and Forensic Chemical Analysis in Research

The identification of impurities and degradation products is crucial for quality control in pharmaceutical manufacturing and for forensic analysis of illicitly produced samples.

Identification of Synthesis-Related Impurities and Byproducts

The synthesis of sufentanil can result in various impurities, which may arise from starting materials, intermediates, or side reactions. The European Pharmacopoeia (EP) lists several potential impurities for Sufentanil Citrate. These reference standards are used in quality control to ensure the purity of the final product. Forensic analysis of seized drug samples also relies on identifying such impurities to determine the synthetic route used. wvu.edu

Impurity NameChemical Name
Sufentanil Citrate EP Impurity A N-phenyl-N-(4-piperidinyl)propanamide
Sufentanil Citrate EP Impurity B N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylacetamide
Sufentanil Citrate EP Impurity C [4-(phenylamino)-1-[2-(thiophen-2-yl)ethyl]piperidin-4-yl]methanol synzeal.com
Acetyl Fentanyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide researchgate.netnih.gov
4-anilino-N-phenethylpiperidine (4-ANPP) N-phenyl-1-(2-phenylethyl)piperidin-4-amine researchgate.net

This table is generated based on available data for sufentanil and related fentanyl analog impurities.

Elucidation of Degradation Products in Research Samples

Forced degradation studies, often performed on the parent compound fentanyl, provide critical insight into the stability of sufentanil and the potential degradation products that can form under various stress conditions. These studies are essential for determining storage conditions and shelf-life.

Degradation pathways are highly dependent on the conditions:

Acidic Conditions : Under acidic stress, fentanyl has been shown to degrade to N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (PPA(1)). nih.gov

Oxidative Conditions : Oxidation with agents like hydrogen peroxide can lead to the formation of fentanyl N-oxide by oxidizing the nitrogen on the piperidine ring. nih.gov

Thermal Degradation : Heat can cause the formation of several degradants. For fentanyl, these include propionanilide (PRP(2)) and norfentanyl (NRF(3)). nih.gov

Degradation ConditionDegradation Product
Acid Hydrolysis N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (PPA) nih.gov
Oxidation Fentanyl N-oxide nih.gov
Thermal Stress Propionanilide (PRP) nih.gov
Thermal Stress Norfentanyl (NRF) nih.gov

This table is generated based on forced degradation studies of the closely related compound fentanyl, indicating likely degradation products for sufentanil under similar conditions.

Analytical Method Development for Research Applications

The development of robust and sensitive analytical methods is essential for the study of this compound. These methods are used for impurity profiling, characterization of reference materials, and quantification in various research contexts.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are cornerstone techniques for the separation and quantification of this compound. These methods offer high resolution and sensitivity, allowing for the separation of the target analyte from complex matrices and related impurities.

Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A typical HPLC method for sufentanil might involve an isocratic or gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer, such as ammonium acetate or phosphate buffer, with UV detection. One validated HPLC-UV method for fentanyl and its analogues used a mobile phase of acetonitrile and phosphate buffer (pH 2.8) with detection at 210 nm.

UHPLC systems, which use smaller particle size columns and higher pressures, offer faster analysis times and improved separation efficiency compared to traditional HPLC. A rapid UHPLC method for sufentanil in plasma utilized an Acquity UPLC HSS T3 column with a gradient elution of acetonitrile and an ammonium acetate/formic acid buffer. This method, coupled with mass spectrometry, achieved a total run time of just 5 minutes.

Table 1: Examples of Chromatographic Conditions for Sufentanil Analysis

TechniqueColumnMobile PhaseDetectionReference
HPLCReversed-phase C18Acetonitrile / 5 mM Ammonium Acetate + 0.25% Formic Acid (70:30, v/v)MS/MS
HPLCLiChrospher 100 CNAcetonitrile / Phosphate Buffer pH 2.8 (3:7, v/v) with KClUV (210 nm)
UHPLCAcquity UPLC HSS T3 (50 × 2.1 mm, 1.8 µm)Gradient of Acetonitrile and Water (both with Ammonium Acetate and Formic Acid)MS/MS
LCRaptor BiphenylWater/Methanol with Formic AcidMS/MS

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and structural characterization of this compound. Tandem mass spectrometry (MS/MS) provides a high degree of specificity and sensitivity.

In LC-MS/MS analysis, the sufentanil molecule is first ionized, typically using electrospray ionization (ESI) in positive mode. The resulting precursor ion (for sufentanil, [M+H]⁺ with m/z 387.0) is then selected and fragmented to produce characteristic product ions. A common and sensitive transition monitored for sufentanil is from the precursor ion m/z 387.0 to the product ion m/z 238.0. This selective reaction monitoring (SRM) allows for highly specific detection and quantification, even at very low concentrations.

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of sufentanil and its unknown impurities, which is invaluable for chemical attribution profiling and structural elucidation of novel synthesis by-products.

Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound, confirming the identity and arrangement of atoms within the molecule.

Ultraviolet (UV) Spectroscopy : UV spectroscopy is often used in conjunction with HPLC for quantification. Sufentanil exhibits UV absorbance, with detection wavelengths around 210-230 nm often being optimal for sensitivity, particularly when analyzing mixtures with other compounds that may have different absorbance maxima.

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a fentanyl analogue will show characteristic absorption bands corresponding to specific vibrations, such as C=O stretching from the amide group, C-N stretching, and aromatic C-H bending. Computational studies on the vibrational spectra of fentanyl and its analogues help in assigning these key vibrational modes, which can be used to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful techniques for unambiguous structure determination. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Studies on fentanyl analogues have demonstrated that even low-field (e.g., 62 MHz) ¹H NMR spectroscopy can readily differentiate between closely related structures and positional isomers. This is critical for distinguishing sufentanil from its many potential analogues and for characterizing synthesis impurities.

For research applications requiring quantitative data, analytical methods must be properly validated to ensure they are reliable, accurate, and fit for purpose. Validation demonstrates that a method is suitable for its intended use by assessing various performance characteristics.

Key validation parameters for chromatographic methods used to analyze this compound include:

Selectivity/Specificity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For a UHPLC-MS/MS method, linearity for sufentanil was established in the concentration range of 0.025–30 ng/mL with a correlation coefficient (r²) greater than 0.9998.

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Validated methods have reported LOQs for sufentanil as low as 0.010 µg/L (or 0.01 ng/mL).

Accuracy : The closeness of test results obtained by the method to the true value. This is often expressed as percent recovery. For one method, intra- and inter-day accuracies were reported between 97.66% and 108.8%.

Precision : The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). A validated UPLC-MS/MS method demonstrated that precision did not exceed 15% RSD.

Table 2: Summary of Validation Parameters for Sufentanil Quantification Methods

MethodLinearity RangeLOQAccuracy (% Recovery)Precision (%RSD)Reference
HPLC-UV (Swab)0.15 - 0.45 µg/swab0.15 µg/swabNot SpecifiedNot Specified
HPLC-MS/MS (Plasma)0.05 - 500 ng/mL0.05 ng/mLGoodGood
UHPLC-MS/MS (Plasma)0.005 - 30 µg/L0.010 µg/LNot SpecifiedNot Specified
UPLC-MS/MS (Plasma)0.025 - 30 ng/mL0.025 ng/mL97.66% - 108.8%<15%

Preclinical Pharmacological Investigations of Sufentanil Hydrochloride

Opioid Receptor Binding and Selectivity Research

The initial steps in understanding the pharmacological profile of sufentanil hydrochloride involve its interaction with opioid receptors. These studies are crucial for defining its potency and specificity.

In vitro studies have consistently demonstrated that this compound possesses a high binding affinity for opioid receptors, particularly the µ (mu)-opioid receptor. Radioligand binding assays are commonly employed to determine the affinity of a compound for a specific receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Sufentanil exhibits a sub-nanomolar affinity for the human µ-opioid receptor, underscoring its high potency. ovid.comresearchgate.net In comparative studies, sufentanil's affinity for the µ-receptor is significantly higher than that of other opioids like morphine and even its parent compound, fentanyl. nih.gov Its affinity for the δ (delta) and κ (kappa) opioid receptors is considerably lower, highlighting its selectivity. nih.gov Specifically, the binding affinity of sufentanil for δ-type binding sites has been found to be 100 times lower than its affinity for µ-receptor sites. nih.gov

Table 1: Binding Affinity of this compound for Opioid Receptors
Opioid Receptor SubtypeBinding Affinity (Ki) in nM
µ (mu)0.138
δ (delta)13.8
κ (kappa)190

Efficacy studies, which measure the ability of a drug to produce a biological response upon binding to a receptor, confirm that sufentanil is a full agonist at the µ-opioid receptor. This means it can induce a maximal physiological response.

This compound is a potent and highly selective agonist for the µ-opioid receptor. drugbank.com This selectivity is a key determinant of its pharmacological profile. The analgesic and sedative effects of sufentanil are primarily mediated through its agonistic activity at these receptors. nih.gov

Research into the structural basis of sufentanil's selectivity has utilized chimeric receptors, which are engineered proteins combining domains from different opioid receptor subtypes. Studies with mu/delta and mu/kappa chimeric receptors have identified specific transmembrane helices (TMHs) and extracellular loops of the µ-opioid receptor that are crucial for the selective binding of sufentanil. nih.gov For instance, TMHs 1-3 and the first extracellular loop are important for conferring binding selectivity for sufentanil over the δ-receptor, while TMHs 6 and 7 and the third extracellular loop are key for its selectivity over the κ-receptor. nih.gov This demonstrates that the structural domains responsible for sufentanil's selectivity differ depending on the receptor subtype being compared. nih.gov

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding can alter the receptor's conformation, thereby modulating the affinity or efficacy of the orthosteric ligand. Positive allosteric modulators (PAMs) enhance the effect of the primary ligand, while negative allosteric modulators (NAMs) reduce it. nih.gov

In the context of opioid receptors, research has primarily focused on identifying novel small molecules that act as allosteric modulators to fine-tune the effects of orthosteric agonists like endogenous opioids or pharmaceutical drugs. nih.govpnas.orgbiorxiv.org These modulators offer a potential therapeutic strategy to enhance analgesia while minimizing side effects. pnas.org However, preclinical studies specifically investigating this compound as an allosteric modulator of opioid receptors are not prominent in the current scientific literature. The existing research paradigm positions sufentanil as a classic orthosteric agonist that binds to the primary recognition site of the µ-opioid receptor.

Cellular and Molecular Mechanisms of Action

Upon binding to the µ-opioid receptor, this compound initiates a cascade of intracellular events that ultimately lead to its pharmacological effects.

Opioid receptors, including the µ-subtype, are members of the G-protein coupled receptor (GPCR) superfamily. frontiersin.org When sufentanil binds to the µ-opioid receptor, it stabilizes a conformational state of the receptor that promotes the activation of intracellular heterotrimeric G-proteins, specifically of the Gi/o family. frontiersin.orgnih.gov

This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. The activated Gα-GTP subunit and the Gβγ dimer then dissociate and interact with various downstream effector systems. frontiersin.orgnih.gov A primary consequence of this signaling cascade is the inhibition of the enzyme adenylyl cyclase. drugbank.comcancer.gov This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). drugbank.comcancer.gov

The reduction in intracellular cAMP and the direct actions of the G-protein subunits modulate the activity of several ion channels, which in turn affects neuronal excitability and neurotransmitter release. nih.gov Sufentanil's activation of µ-opioid receptors leads to:

Inhibition of voltage-gated calcium channels: The Gβγ subunit can directly inhibit N-type voltage-operated calcium channels. drugbank.comcancer.gov This reduces calcium influx into the presynaptic terminal, which is a critical step for the fusion of neurotransmitter-containing vesicles with the cell membrane.

Activation of inwardly rectifying potassium channels: The Gβγ subunit also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. drugbank.comcancer.gov This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. drugbank.com

Through these mechanisms, sufentanil presynaptically inhibits the release of a variety of nociceptive (pain-signaling) and other neurotransmitters. drugbank.comcancer.gov These include substance P, gamma-aminobutyric acid (GABA), dopamine (B1211576), acetylcholine, and noradrenaline. drugbank.comcancer.gov This widespread inhibition of neurotransmitter release in key areas of the central nervous system is fundamental to the potent analgesic and sedative effects of this compound.

Intracellular Signaling Pathways (e.g., cAMP, ion channels)

Sufentanil, a potent synthetic opioid, exerts its effects primarily through the activation of μ-opioid receptors, which are G-protein coupled receptors (GPCRs). drugbank.com The activation of these receptors initiates a cascade of intracellular signaling events. One of the key pathways affected is the adenylyl cyclase system. smpdb.ca As an agonist at the μ-opioid receptor, sufentanil leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). drugbank.comsmpdb.ca This reduction in cAMP levels has widespread effects on neuronal signaling.

Opioid receptors, including those activated by sufentanil, function as regulators of synaptic transmission by coupling with G-proteins to activate effector proteins. drugbank.com This process can lead to the hyperpolarization of membranes and a reduction in the release of neurotransmitters, contributing to its analgesic properties. drugbank.comsmpdb.ca While the primary mechanism involves G-protein coupling and cAMP modulation, the broader impact on various ion channels is a critical aspect of its pharmacological profile. However, detailed preclinical studies specifically delineating this compound's direct and indirect effects on a wide array of specific ion channels are not extensively detailed in the provided search results. Some research indicates that related compounds can affect ion channels like the TRPA1 cation channel, but direct evidence for sufentanil is not specified. nih.gov

Recent studies have also explored the influence of sufentanil on other signaling pathways, such as the NF-κB and Snail signaling pathways, in the context of cancer cell proliferation and metastasis. nih.gov In preclinical models of esophageal cancer, sufentanil was found to inhibit the expression and nuclear entry of NF-κB. nih.gov Similarly, it has been shown to inhibit the Wnt/β-catenin signaling pathway in lung cancer cells. researchgate.net These findings suggest that the intracellular signaling effects of sufentanil may extend beyond the classical opioid receptor pathways traditionally associated with analgesia.

Receptor Internalization and Trafficking Processes

The interaction of sufentanil with μ-opioid receptors can lead to receptor internalization, a process where the receptor is removed from the cell surface and translocated into the cell's interior. This is a common mechanism for regulating the responsiveness of cells to agonists. Studies on opioid peptides in cultured rat cortical neurons have demonstrated that agonist binding to μ- and δ-opioid receptors results in the internalization of the ligand-receptor complex into neuronal somas and processes. nih.gov

This internalization process has been shown to be receptor-specific and dependent on clathrin, a protein involved in forming vesicles for endocytosis. nih.gov Following internalization, the ligands are found within small, endosome-like vesicles. nih.gov These vesicles can then be transported retrogradely from the neuronal processes to the cell body via a microtubule-dependent mechanism. nih.gov While these studies provide a general model for opioid receptor trafficking, specific quantitative data on the rate and extent of sufentanil-induced μ-opioid receptor internalization in various neuronal populations from the provided search results is limited. The trafficking of internalized receptors can have significant implications for the development of tolerance and the long-term effects of the drug. Alterations in the subcellular distribution of opioid receptors have been observed in response to both acute and chronic stimulation, which can impact pain transmission.

Preclinical Pharmacokinetic Research in Animal Models

Absorption and Distribution Studies

Preclinical studies in animal models have been crucial in characterizing the absorption and distribution of sufentanil. Following intravenous administration, sufentanil exhibits rapid distribution from the plasma. calonmedical.com Its high lipid solubility allows it to readily cross the blood-brain barrier, leading to a fast onset of action. jscimedcentral.com

Pharmacokinetic analyses in animals and humans generally follow a three-compartment model, characterized by an initial distribution phase, a redistribution phase, and a terminal elimination phase. calonmedical.com The initial rapid distribution half-time is approximately 1.4 minutes, followed by a redistribution half-life of about 18 minutes. calonmedical.com

Studies in rats have been used to investigate the regional distribution of μ-opiate receptor sites using radiolabeled sufentanil ([3H]sufentanil), demonstrating its high affinity for these receptors in the brain and spinal cord. nih.gov In surgical models comparing intravenous and epidural administration in patients, the initial transfer of sufentanil from the epidural space to the systemic circulation was found to be very rapid. nih.gov However, the transfer from the epidural space into the cerebrospinal fluid (CSF) is slower and shows significant interindividual variability. nih.gov

The volume of distribution of sufentanil can be influenced by physiological factors such as the arterial partial pressure of carbon dioxide and the acid-base status. calonmedical.com Plasma protein binding is another important factor, with sufentanil being approximately 92.5% bound to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001). drugbank.compom.go.id

Biotransformation and Metabolic Pathways

Sufentanil undergoes extensive biotransformation, primarily in the liver and to a lesser extent in the small intestine. jscimedcentral.compom.go.idnih.gov This extensive metabolism is responsible for its low bioavailability following oral administration. calonmedical.com

The primary metabolic pathways for sufentanil include:

Oxidative N-dealkylation at the piperidine (B6355638) nitrogen. nih.gov

Oxidative N-dealkylation of the piperidine ring from the phenylpropanamide nitrogen. nih.gov

Oxidative O-demethylation. nih.gov

Aromatic hydroxylation. nih.gov

In vitro studies using liver microsomes from rats, dogs, and humans have shown that the metabolism of sufentanil is qualitatively similar across these species. nih.gov

The biotransformation of sufentanil is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoenzyme involved. jscimedcentral.compom.go.idnih.gov Studies using human liver microsomes have demonstrated a strong correlation between the rate of sufentanil metabolism and the concentration of immunoreactive CYP3A4. nih.gov

While CYP3A4 is the major contributor, research suggests the possible involvement of other CYP isoenzymes in the metabolism of fentanyl and sufentanil, in contrast to alfentanil, which appears to be metabolized almost exclusively by CYP3A4. nih.gov The central role of CYP3A4 in sufentanil metabolism implies that co-administration of drugs that inhibit or induce this enzyme could potentially alter sufentanil's clearance and pharmacological effects.

The extensive metabolism of sufentanil results in the formation of several metabolites. The major routes of elimination, oxidative N- and O-dealkylation, lead to the production of a number of metabolites that are largely considered inactive. drugbank.comnih.goveuropa.eu

The main metabolites identified include:

Norsufentanil : Formed through oxidative N-dealkylation at the piperidine ring. While considered largely inactive, some residual activity may be retained. nih.gov

Desmethylsufentanil (Demethylsufentanil) : Produced via oxidative O-demethylation. This metabolite is active, retaining approximately 10% of the parent compound's activity. However, it is produced in very small quantities and is not considered clinically relevant. nih.gov

N-phenylpropanamide : Results from N-dealkylation at the phenylpropanamide nitrogen and is an inactive metabolite. nih.govnih.gov

N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide : A major metabolite detected in in vitro studies. nih.gov

N-[4-(hydroxymethyl)-4-piperidinyl]-N-phenylpropanamide : Another major metabolite found in in vitro incubations. nih.gov

Data Tables

Table 1: Key Pharmacokinetic Parameters of Sufentanil

Parameter Value Source(s)
Initial Distribution Half-Time 1.4 minutes calonmedical.com
Redistribution Half-Life 18 minutes calonmedical.com
Terminal Half-Life ~2.5 hours calonmedical.com
Plasma Protein Binding ~92.5% pom.go.id

Table 2: Major Metabolic Pathways and Metabolites of Sufentanil

Metabolic Pathway Key Metabolite(s) Activity Status Source(s)
Oxidative N-dealkylation Norsufentanil Largely inactive nih.govnih.gov
Oxidative O-demethylation Desmethylsufentanil Active (10% of sufentanil), but not clinically relevant nih.govnih.gov
N-dealkylation N-phenylpropanamide Inactive nih.govnih.gov
Phase I and Phase II Metabolic Reactions

The biotransformation of this compound is a critical determinant of its pharmacokinetic profile. Preclinical investigations in animal models, particularly in rats and dogs, have elucidated the primary metabolic pathways, which are broadly categorized into Phase I and Phase II reactions. nih.gov These processes primarily occur in the liver and, to a lesser extent, the small intestine, converting the lipophilic sufentanil molecule into more water-soluble metabolites for subsequent elimination. drugbank.comjscimedcentral.com

Phase I metabolism of sufentanil predominantly involves oxidative reactions mediated by the cytochrome P450 (CYP) enzyme system. nih.govijpcbs.comyoutube.com In vitro studies using liver microsomes from rats and dogs have identified several key pathways. nih.gov The major Phase I metabolic reactions include:

Oxidative N-dealkylation: This occurs at the piperidine nitrogen, leading to the removal of the N-phenylpropanamide side chain. nih.gov

Oxidative O-demethylation: This reaction targets the methoxymethyl group on the piperidine ring. nih.gov

Aromatic Hydroxylation: This involves the addition of a hydroxyl group to the phenyl ring. nih.gov

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate excretion. ijpcbs.comlongdom.orgderangedphysiology.com For fentanyl analogs, these reactions are expected to include the formation of glucuronide or sulfate (B86663) conjugates. researchgate.net This two-phase process ensures the efficient transformation and subsequent removal of the compound from the body. researchgate.net

Excretion Routes and Clearance Mechanisms

The elimination of this compound from the body is rapid and efficient, primarily driven by extensive hepatic metabolism. jscimedcentral.com The clearance of sufentanil is characterized by a high hepatic extraction ratio, meaning a large fraction of the drug is removed from the blood as it passes through the liver. jscimedcentral.com This metabolic clearance rate is so high that it approaches the rate of liver blood flow. nih.gov

Preclinical and clinical data indicate that the vast majority of a sufentanil dose is excreted as metabolites. drugbank.com Approximately 80% of an administered dose is excreted within 24 hours. drugbank.com The primary route of excretion is via the kidneys, with the metabolites being eliminated in the urine. drugbank.comnih.gov A very small fraction of the drug, only about 2%, is eliminated as the unchanged parent compound. drugbank.com

The pharmacokinetic profile of intravenous sufentanil is often described by a three-compartment model, which includes an initial distribution phase, a redistribution phase, and a terminal elimination phase. jscimedcentral.comnih.gov After intravenous administration, plasma concentrations decrease swiftly; studies have shown that 98% of the administered dose leaves the plasma within 30 minutes, highlighting rapid redistribution to peripheral tissues. nih.gov The terminal elimination half-life in preclinical models and surgical patients has been established, though it can be influenced by the duration of sampling. nih.govnih.gov The total plasma clearance is high, further underscoring the efficiency of its elimination mechanisms. nih.gov

Plasma Protein Binding Dynamics in Animal Models

Sufentanil exhibits a high degree of binding to plasma proteins, a key pharmacokinetic characteristic that influences its distribution and availability at receptor sites. jscimedcentral.com In vitro studies involving plasma from rats and dogs have demonstrated that sufentanil is heavily protein-bound. nih.govcapes.gov.br

The extent of plasma protein binding for sufentanil is consistently high across different species. Research indicates that approximately 92.5% of sufentanil is bound to plasma proteins. nih.govcapes.gov.br This binding is largely independent of the drug's concentration within the therapeutic range. nih.govcapes.gov.br The primary plasma protein responsible for binding sufentanil is alpha-1-acid glycoprotein (AAG). jscimedcentral.comnih.gov A strong correlation has been observed between the concentration of AAG in the plasma and the free (unbound) fraction of sufentanil. nih.gov The binding to albumin is considered weak. nih.gov Changes in plasma pH can also affect protein binding; reductions in pH can lead to increased ionization of sufentanil, which may reduce its protein binding and subsequent clearance. jscimedcentral.com

Plasma Protein Binding of Sufentanil in Different Species
SpeciesPercentage Bound (%)Primary Binding ProteinReference
Rat~92.5%Alpha-1-acid glycoprotein nih.govcapes.gov.br
Dog~92.5%Alpha-1-acid glycoprotein nih.govcapes.gov.br

Comparative Pharmacokinetics with Other Opioids in Preclinical Settings

The pharmacokinetic properties of sufentanil have been compared with other phenylpiperidine opioids, such as fentanyl and alfentanil, in various preclinical models. nih.gov These studies highlight significant differences in their distribution, clearance, and half-lives, which underlie their distinct pharmacological profiles. nih.govsemanticscholar.org

In a study using isoflurane-anesthetized cats, the pharmacokinetics of fentanyl, alfentanil, and sufentanil were directly compared. researchgate.net Sufentanil demonstrated a more rapid disposition, characterized by a smaller volume of distribution and a shorter terminal half-life compared to fentanyl and alfentanil. researchgate.net Although sufentanil and fentanyl had similar plasma clearance rates, the smaller volume of distribution for sufentanil contributes to its shorter half-life. researchgate.netoup.com Alfentanil, in contrast, has the smallest volume of distribution and the lowest total body clearance of the three. nih.govoup.com

Comparative Pharmacokinetic Parameters of Opioids in Isoflurane-Anesthetized Cats
ParameterSufentanilFentanylAlfentanil
Volume of Distribution at Steady-State (L/kg)0.77 ± 0.072.18 ± 0.160.89 ± 0.16
Clearance (mL/min/kg)17.6 ± 4.318.6 ± 5.011.6 ± 2.6
Terminal Half-Life (min)54 (median)151 (median)144 (median)
Data adapted from a study in isoflurane-anesthetized cats. researchgate.net

Studies in pigs comparing the spinal distribution and clearance after intrathecal administration also revealed marked differences. nih.gov Sufentanil was found to have a high spinal cord volume of distribution, which, along with other factors, resulted in a relatively low integral exposure of the spinal cord tissue compared to morphine. nih.gov These comparative preclinical data are essential for understanding the relative onset and duration of action of these potent analgesics. jvsmedicscorner.com

Preclinical Efficacy Research in Animal Pain Models

Acute Nociceptive Pain Models (e.g., thermal, mechanical stimulation)

Preclinical evaluation of analgesic compounds relies heavily on animal models of nociception, which measure responses to noxious stimuli. umlub.pl These models are crucial for determining the efficacy and potency of opioids like sufentanil. nih.gov Standard models of acute nociceptive pain involve applying thermal or mechanical stimuli and measuring the animal's response threshold or latency. umlub.pl

Commonly used acute pain models include:

Hot-Plate Test: This model assesses the response latency of an animal, typically a mouse or rat, placed on a heated surface. The time taken for the animal to exhibit a pain response (e.g., licking a paw, jumping) is measured. umlub.pl

Tail-Flick Test: In this test, a focused beam of heat is applied to the animal's tail, and the time taken to flick the tail away from the stimulus is recorded as a measure of the analgesic effect. umlub.pl

Writhing Test: This model uses a chemical stimulus, such as an intraperitoneal injection of acetic acid or phenylquinone, to induce abdominal constrictions (writhes). The frequency of writhes is counted as an indicator of visceral pain. umlub.pl

While specific preclinical efficacy data for this compound in these models is not detailed in the provided search results, its well-established high potency as a µ-opioid receptor agonist allows for strong inferences. jscimedcentral.comnih.govwikipedia.org As a compound demonstrated to be 5 to 10 times more potent than fentanyl, it is expected to show profound dose-dependent analgesic effects in these standard nociceptive tests, significantly increasing response latencies in thermal models and reducing the number of writhes in chemical models at very low doses. jscimedcentral.commsdvetmanual.com These models have been instrumental in developing classic analgesic drugs and continue to be used to characterize the profiles of potent opioids. umlub.plresearchgate.net

Neuropathic Pain Models in Preclinical Research

Neuropathic pain, which arises from damage or disease affecting the somatosensory nervous system, presents a significant challenge for analgesic therapies. nih.gov Animal models are pivotal for investigating the mechanisms of neuropathic pain and for testing the efficacy of potential treatments. elsevierpure.com These models aim to simulate clinical conditions by inducing a nerve injury. nih.gov

Several widely used preclinical models of neuropathic pain include:

Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to nerve inflammation and subsequent pain-like behaviors.

Spinal Nerve Ligation (SNL): Developed by Chung and Kim, this model involves the tight ligation of one or more spinal nerves.

Partial Sciatic Nerve Ligation (PSNL): In this model, only a portion of the sciatic nerve is ligated, producing a state of neuropathic pain.

Animals in these models typically develop allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus), which can be measured using tools like von Frey filaments (for mechanical allodynia) and radiant heat sources (for thermal hyperalgesia). nih.gov

While opioids are prescribed for neuropathic pain, their long-term efficacy can be limited. Preclinical studies have explored the effects of various opioids in these models. For instance, research has shown that opioids such as morphine and fentanyl can produce analgesia in nerve-injured rats. nih.gov However, the specific efficacy of this compound in these established neuropathic pain models is not extensively detailed in the available search results. Given its potent µ-opioid agonist activity, it is hypothesized that sufentanil would demonstrate significant, dose-dependent anti-allodynic and anti-hyperalgesic effects in these models, though further specific research is required to fully characterize its profile in the context of neuropathic pain. nih.gov

Inflammatory Pain Models and Analgesic Assessment

Preclinical research extensively utilizes various animal models to simulate inflammatory pain and assess the efficacy of analgesic compounds. Common models include the formalin test, the carrageenan-induced paw edema model, and the Complete Freund's Adjuvant (CFA) induced arthritis model. These models are instrumental in understanding the mechanisms of inflammatory pain and for the initial screening of potential pain-relieving drugs. nih.govijpras.comnih.govnih.govnih.govd-nb.infofrontiersin.orgcriver.comscience-line.comyoutube.com

The formalin test in rodents involves the injection of a dilute formalin solution into the paw, which elicits a biphasic pain response. The initial phase is characterized by acute neurogenic pain, while the second phase involves an inflammatory pain response. nih.govcriver.comnih.govsemanticscholar.orgphypha.irnih.gov The carrageenan-induced paw edema model is another widely used method to assess acute inflammation. The injection of carrageenan, a seaweed extract, into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema), which can be measured to determine the effectiveness of an anti-inflammatory or analgesic agent. nih.govnih.govscience-line.comyoutube.commdpi.com For a more chronic inflammatory pain model, Complete Freund's Adjuvant (CFA) is often used. An injection of CFA induces a sustained inflammatory response, mimicking conditions like arthritis, and allows for the assessment of analgesics on chronic pain states. nih.govd-nb.infofrontiersin.orgnih.gov

Despite the common use of these models to evaluate opioid analgesics, detailed preclinical studies specifically investigating the dose-dependent analgesic effects of this compound in the formalin test, the carrageenan-induced paw edema model, or the CFA-induced arthritis model were not prominently available in the reviewed literature. While the potent anti-inflammatory and analgesic properties of opioids are well-established in these models, specific research findings detailing the performance of this compound are not extensively documented in the provided search results.

Assessment of Analgesic Potency and Duration in Animal Models

The analgesic potency of this compound has been demonstrated in various preclinical animal models, primarily through the assessment of its effective dose (ED50) in nociceptive assays such as the hot plate and tail-flick tests. These tests measure the time it takes for an animal to respond to a thermal stimulus, with an increase in response time indicating an analgesic effect.

In preclinical studies, sufentanil has been shown to be a highly potent analgesic, significantly more so than other opioids like morphine and fentanyl. nih.gov Research in rats has indicated that the therapeutic index (a measure of a drug's safety, calculated as the ratio of the lethal dose to the effective dose) of sufentanil is markedly higher than that of morphine and fentanyl, suggesting a wider margin of safety in these preclinical models. nih.gov

One study reported the intravenous ED50 of sufentanil in a rat tail withdrawal test to be 0.00071 mg/kg. This demonstrates its high potency in producing an analgesic response to a thermal stimulus.

Table 1: Analgesic Potency of Intravenous this compound in Rodent Models

Animal ModelNociceptive TestED50 (mg/kg)
RatTail Withdrawal Test0.00071

With regard to the duration of its analgesic action, preclinical evidence suggests that sufentanil has a relatively shorter duration of action compared to morphine and fentanyl. nih.gov This characteristic is attributed to its pharmacokinetic profile. One study using a constant-rate intrathecal infusion in rats observed the time course of the antinociceptive effects of sufentanil over a seven-day period, noting a gradual return to baseline pain responses, indicating the development of tolerance with continuous administration. nih.gov However, specific data quantifying the duration of the analgesic effect following a single administration in inflammatory pain models was not available in the reviewed literature. A study investigating the analgesic effect of a sufentanil microneedle formulation in mice using the hot plate test found that its analgesic impact was effective, with no significant difference compared to subcutaneous injection one hour after administration. nih.gov

Advanced Research Areas and Translational Science

Mechanisms of Opioid Tolerance and Dependence in Preclinical Models

Opioid tolerance, a phenomenon characterized by a diminished analgesic response to the same dose of a drug over time, is a significant area of preclinical investigation. Research in this field aims to elucidate the complex neurobiological adaptations that occur following sustained exposure to opioids like sufentanil.

Receptor Desensitization and Downregulation Mechanisms

The primary mechanism of action for sufentanil is agonism at the µ-opioid receptor (MOR). Chronic activation of these receptors initiates several adaptive processes that contribute to tolerance. spandidos-publications.comfrontiersin.org One of the initial events is receptor desensitization, a process that uncouples the receptor from its intracellular signaling machinery, primarily G-proteins. frontiersin.org This is often mediated by G-protein-coupled receptor kinases (GRKs) which phosphorylate the activated receptor, facilitating the binding of β-arrestin proteins. spandidos-publications.com

While β-arrestin binding sterically hinders G-protein coupling, it also promotes receptor internalization or endocytosis. spandidos-publications.com Once internalized, receptors can either be degraded within lysosomes, a process leading to downregulation (a net loss of receptors from the cell surface), or they can be dephosphorylated and recycled back to the cell membrane, leading to resensitization. spandidos-publications.comyoutube.com The balance between receptor degradation and recycling is a critical determinant in the development of long-term tolerance. youtube.com Some studies suggest that opioids which cause robust receptor internalization may, counterintuitively, produce less tolerance than those, like morphine, that are poor internalizers, as this process may be crucial for receptor resensitization. nih.gov

Neuronal Adaptations and Plasticity in Tolerance Development

Beyond the receptor level, prolonged opioid exposure induces significant neuroadaptive changes and plasticity in various brain circuits, particularly those involved in pain and reward. nih.gov Chronic administration of opioids can lead to structural plasticity, such as a decrease in the soma size of dopamine (B1211576) neurons in the ventral tegmental area (VTA). nih.gov

Furthermore, synaptic plasticity is a key component of tolerance. Preclinical models show that opioids can alter both glutamatergic and GABAergic transmission in the VTA. nih.gov These changes can disrupt the homeostatic balance of neuronal circuits, requiring higher doses of the opioid to achieve the same effect. Upregulation of the N-methyl-D-aspartate (NMDA) receptor system is another critical neuronal adaptation, creating a pro-nociceptive state that counteracts the analgesic effects of the opioid. nih.gov

Involvement of Glial Cells and Neuroinflammation in Opioid Effects

There is a growing body of preclinical evidence indicating that non-neuronal cells, specifically glial cells like microglia and astrocytes, play a crucial role in the development of opioid tolerance. nih.govfrontiersin.org Chronic opioid administration can trigger the activation of these glial cells, resulting in a state of neuroinflammation. frontiersin.orgnih.gov

Activated glia release a host of pro-inflammatory and neuroexcitatory substances, including cytokines (e.g., IL-1β, TNF-α) and chemokines. frontiersin.orgnih.gov These mediators can act on neurons to enhance neuronal excitability and synaptic transmission, effectively opposing the inhibitory actions of opioids and contributing to a reduction in analgesic efficacy. nih.gov Interestingly, this opioid-induced glial activation may not be mediated by classical opioid receptors but can occur through other pathways, such as the Toll-like receptor 4 (TLR4). nih.gov This finding opens up novel therapeutic avenues for mitigating tolerance by targeting neuroinflammatory pathways. nih.govnih.gov

Cross-tolerance Phenomena in Preclinical Studies

Cross-tolerance occurs when tolerance to one opioid confers tolerance to another. However, this phenomenon is often incomplete or asymmetrical, a key observation in preclinical studies. Research in rat models has demonstrated a distinct differential cross-tolerance between intrathecally administered sufentanil and morphine. nih.gov

In a pivotal preclinical study, rats made tolerant to morphine showed a massive 44-fold increase in the ED50 (the dose required to produce a 50% maximal effect) for morphine, but only a 10-fold increase in the ED50 for sufentanil. nih.gov Conversely, rats made tolerant to sufentanil exhibited a more modest 3-fold increase in their own ED50, while the ED50 for morphine increased 9-fold. nih.gov This asymmetry is thought to be related to the differing intrinsic efficacies of the two drugs at the µ-opioid receptor.

Preclinical Data on Asymmetric Cross-Tolerance Between Morphine and Sufentanil

Tolerant Drug Test Drug Fold Increase in ED50 (vs. Saline Control)
Morphine Morphine 44
Morphine Sufentanil 10
Sufentanil Sufentanil 3
Sufentanil Morphine 9

This table summarizes preclinical findings on the differential shifts in the effective dose (ED50) for analgesia in rats after a 7-day intrathecal infusion of either morphine or sufentanil. The data illustrates an asymmetric cross-tolerance between the two opioids. Data sourced from Sosnowski & Yaksh, 1990. nih.gov

Molecular Interactions and Drug Combinations in Research

Preclinical research actively investigates the pharmacodynamic interactions between sufentanil and other compounds to enhance its analgesic profile or mitigate adaptive changes like tolerance.

Pharmacodynamic Interactions with Other Analgesics and Adjuvants (preclinical)

The co-administration of sufentanil with various analgesic adjuvants is a key area of preclinical study. The goal is to achieve synergistic or additive analgesia, allowing for lower doses of the opioid. For instance, α2-adrenergic agonists like dexmedetomidine (B676) have been studied in combination with sufentanil. jscimedcentral.com The rationale is that these agents produce analgesia through non-opioid pathways, potentially complementing sufentanil's mechanism of action.

Another research avenue explores blocking the maladaptive changes induced by opioids. Preclinical studies combining morphine with the dual orexin (B13118510) receptor antagonist, suvorexant, have shown that this combination can prevent opioid-induced microglial activation and other neuronal changes without diminishing the primary analgesic effect. escholarship.org This suggests a strategy for separating the therapeutic actions of opioids from the cellular adaptations that may lead to dependence and other adverse outcomes. escholarship.org

Summary of Preclinical Research on Sufentanil Drug Combinations

Combination Agent Class Preclinical Rationale Observed Outcome in Preclinical Models
α2-Adrenergic Agonists (e.g., Dexmedetomidine) Provide analgesia via a separate, non-opioid mechanism, potentially allowing for opioid dose reduction. Enhanced analgesia and reduction in opioid-related side effects. jscimedcentral.com
Orexin Receptor Antagonists (e.g., Suvorexant) Block opioid-induced maladaptive neuroplasticity and glial activation. Prevention of microglial activation and neuronal changes without loss of analgesia (studied with morphine). escholarship.org
Epinephrine Local vasoconstriction to slow systemic absorption from epidural space, prolonging local action. Intensified and prolonged segmental analgesia (observed in human volunteer studies, a principle applied in preclinical models).

This table outlines examples of drug classes studied in combination with potent opioids like sufentanil in a research context, detailing the scientific rationale and observed outcomes.

Pharmacokinetic Interactions with Co-administered Compounds (preclinical/in vitro)

In preclinical and in vitro settings, the metabolism of sufentanil is a key area of investigation, particularly its interaction with the cytochrome P450 enzyme system. Sufentanil is metabolized by the CYP3A4 isoform, making it susceptible to interactions with compounds that inhibit or induce this enzyme.

Studies have shown that co-administration with CYP3A4 inhibitors can significantly alter sufentanil's pharmacokinetic profile. For instance, potent inhibitors like ketoconazole (B1673606) have been observed to decrease the metabolism of sufentanil. This interaction leads to a higher plasma concentration and a prolonged elimination half-life of the compound in research models. Conversely, CYP3A4 inducers would be expected to increase the clearance of sufentanil, thereby reducing its plasma concentration and duration of effect. These preclinical findings are crucial for understanding how co-administered drugs might influence sufentanil's disposition in a biological system. drugbank.com

Table 1: Preclinical Pharmacokinetic Interactions of Sufentanil Hydrochloride

Interacting Compound Class Example Preclinical Observation Potential Outcome
CYP3A4 Inhibitors Ketoconazole, Amprenavir, Aprepitant, Atazanavir Decreased metabolism of sufentanil. drugbank.com Increased plasma concentration and prolonged exposure.

Investigating Synergistic and Antagonistic Pharmacological Effects

The pharmacological effects of sufentanil can be significantly modulated when used in combination with other agents, a concept extensively studied in preclinical models. nih.gov Research into these interactions is fundamental to understanding its receptor-level activity.

Antagonistic Effects: The antagonistic effects on sufentanil are well-documented, primarily through the use of opioid receptor antagonists. In animal models, non-selective antagonists like naloxone (B1662785) effectively reverse the pharmacological effects of sufentanil, including analgesia and respiratory depression. This reversal confirms that sufentanil's primary actions are mediated through opioid receptors.

Synergistic Effects: Preclinical studies have explored the potential for synergistic or additive effects when sufentanil is combined with other compounds. For example, research in rats has investigated the combination of sufentanil (a µ-receptor agonist) with a κ-receptor agonist, U-50488H. nih.gov These studies demonstrated an additive effect for antinociception. nih.gov Notably, the combination resulted in less respiratory depression compared to sufentanil alone, suggesting that combining receptor-specific agonists could enhance desired effects while mitigating adverse ones. nih.gov The synergistic effect of sufentanil with local anesthetics like bupivacaine (B1668057) has also been noted in preclinical contexts, offering potential advantages over sufentanil used in isolation. nih.gov

Investigational Applications and Novel Therapeutic Concepts

Research on Anti-cancer Properties and Underlying Mechanisms

Recent in vitro and preclinical research has uncovered potential anti-cancer properties of sufentanil, independent of its analgesic function. These studies have shown that sufentanil can inhibit key processes involved in tumor growth and metastasis in certain cancer cell lines.

In human esophageal carcinoma cell lines (CaES-17 and Eca-109), sufentanil was found to inhibit cell proliferation, invasion, and migration. nih.gov The underlying mechanism identified in this research involves the inhibition of the NF-κB and Snail signaling pathways. nih.gov By downregulating the expression of NF-κB and Snail, sufentanil was shown to suppress the epithelial-mesenchymal transition (EMT), a critical process for cancer metastasis. nih.gov These findings were further supported by in vivo studies using xenograft tumor models in nude mice, where sufentanil inhibited tumor proliferation. nih.gov

Similar effects have been observed in lung cancer cells. Research has demonstrated that sufentanil can suppress the proliferation and EMT of lung cancer cells by inhibiting the Wnt/β-catenin signaling pathway. nih.gov

Table 2: Investigational Anti-Cancer Effects of Sufentanil in Preclinical Models

Cancer Type Cell Lines / Model Key Findings Investigated Mechanism
Esophageal Cancer CaES-17, Eca-109; Xenograft mouse model Inhibited cell proliferation, migration, and invasion. nih.gov Inhibition of NF-κB/Snail signaling pathway, suppressing EMT. nih.gov

Non-analgesic Central Nervous System Effects in Research Models

Beyond its primary analgesic action, sufentanil exerts several other effects on the central nervous system (CNS) that are actively studied in research models. These effects are intrinsic to its interaction with opioid receptors and other neural pathways.

One of the most significant non-analgesic CNS effects is respiratory depression, which results from the inhibition of respiratory centers in the medulla. jscimedcentral.com Animal models, such as those involving rats and dogs, have been instrumental in characterizing the dose-dependent nature of this effect, showing that sufentanil administration can lead to an increase in arterial partial pressure of carbon dioxide (PaCO2) and a decrease in arterial partial pressure of oxygen (PaO2). nih.govnih.gov

Sedation is another prominent CNS effect. drugbank.com This is a direct consequence of sufentanil's agonist activity at µ-opioid receptors widely distributed in the brain. drugbank.com In various animal models, administration of sufentanil leads to a dose-dependent decrease in motor activity and consciousness. nih.gov

Development of Advanced Delivery Systems in Preclinical Research

Nanoformulations and Encapsulation Technologies

To optimize the therapeutic properties of sufentanil and related opioids, preclinical research is actively exploring the use of advanced delivery systems, with a focus on nanoformulations and encapsulation technologies. oup.com These technologies aim to control the release of the drug, improve its pharmacokinetic profile, and enhance its therapeutic ratio.

Research with similar lipophilic opioids, such as alfentanil and fentanyl, provides further insight into the promise of this approach. Studies using liposomal encapsulation for alfentanil have shown a significant enhancement of the therapeutic ratio after spinal delivery in rats. dovepress.com Liposome encapsulation has been found to reduce systemic side effects and increase the duration of action for a given dose. dovepress.com For fentanyl, nanostructured lipid carriers have been developed and optimized, demonstrating successful drug entrapment and a controlled release profile over 72 hours in in vitro models. nih.gov These findings in related compounds suggest a strong rationale for the continued preclinical development of nanoformulations for sufentanil to potentially improve its delivery and performance.

Hydrogel-Based Delivery Systems for Controlled Release

Hydrogel-based delivery systems represent a promising frontier in the controlled release of potent opioids like this compound. These three-dimensional, hydrophilic polymer networks can absorb significant amounts of water or biological fluids, creating a biocompatible matrix for drug encapsulation. nih.govnih.gov The high water content and tunable physical properties of hydrogels allow for the protection of labile drugs and controlled, sustained release over time. nih.govnih.gov

The release of sufentanil from a hydrogel matrix can be modulated through several mechanisms, including diffusion, swelling, and chemical control. nih.gov In diffusion-controlled systems, the drug moves through the hydrogel's porous structure into the surrounding environment. nih.gov Swelling-controlled systems are designed to expand in the presence of biological fluids, which increases the mesh size of the polymer network and facilitates drug diffusion. nih.govnih.gov This process can be engineered to be responsive to specific physiological cues, such as pH or temperature, allowing for a more targeted and on-demand release of the encapsulated drug. nih.govsid.ir

Recent advancements have focused on developing injectable hydrogels that can be administered in a minimally invasive manner, forming a drug depot in situ. nih.govmdpi.com These systems offer precise control over the localization and kinetics of drug release. nih.gov For instance, stimuli-responsive hydrogels can be designed to release sufentanil in response to specific environmental factors like changes in pH or the presence of certain enzymes, which is particularly advantageous for managing postoperative or chronic pain. nih.gov The development of multifunctional hydrogels that not only provide sustained analgesia but also possess properties like anti-inflammatory effects or the ability to promote tissue regeneration is an active area of research. nih.gov

Below is an interactive data table summarizing different types of hydrogel systems and their release mechanisms for drug delivery.

Hydrogel TypeRelease Mechanism(s)Potential Application for Sufentanil
Swelling-ControlledDiffusion, Polymer Chain RelaxationPostoperative pain management
Diffusion-ControlledFickian DiffusionContinuous infusion for chronic pain
Stimuli-Responsive (pH, Temp)Swelling, Polymer Conformational ChangesOn-demand analgesia for breakthrough pain
Injectable In-Situ FormingDiffusion, DegradationLocalized analgesia at a specific site

Targeted Delivery Approaches in Drug Research

Targeted drug delivery (TDD) aims to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing systemic side effects. For potent opioids like sufentanil, this approach is particularly valuable. nuraclinics.com One of the most established methods for targeted delivery of opioids is intrathecal administration, where the drug is delivered directly into the cerebrospinal fluid surrounding the spinal cord. medtronic.comoup.com This method allows for much lower doses compared to systemic administration to achieve profound analgesia, as the drug directly interacts with opioid receptors in the spinal cord. medtronic.comoup.com

Research in this area focuses on optimizing intrathecal delivery systems, such as implantable pumps, to provide long-term, stable pain relief for chronic pain patients. oup.comnih.gov Studies have shown that intrathecal delivery can lead to high patient satisfaction and a significant reduction or complete discontinuation of systemic opioid use. nuraclinics.com The distribution of the drug within the cerebrospinal fluid is a critical factor, with cerebrospinal fluid flow dynamics creating predictable concentration gradients that allow for the targeting of specific spinal segments. dovepress.com

Beyond intrathecal administration, novel targeted delivery strategies are being explored. These include the development of drug-conjugates and nanoparticle-based carriers designed to selectively deliver sufentanil to specific tissues or cell types. The overarching goal of these approaches is to maximize the therapeutic index of sufentanil by enhancing its concentration at the desired site of action while minimizing its exposure to non-target tissues, thereby reducing the risk of adverse effects.

The following table outlines key targeted delivery approaches relevant to sufentanil research.

Delivery ApproachMechanism of ActionKey Research Focus
Intrathecal DeliveryDirect administration to the cerebrospinal fluid, targeting opioid receptors in the spinal cord.Optimization of implantable pump technology, understanding drug distribution in CSF. oup.comdovepress.com
Drug ConjugationCovalent attachment of the drug to a targeting moiety (e.g., antibody, peptide).Design of linkers that release the active drug at the target site.
Nanoparticle CarriersEncapsulation of the drug within nanoparticles (e.g., liposomes, polymers) functionalized with targeting ligands.Enhancing nanoparticle stability and targeting efficiency.

Structure-Activity Relationship (SAR) and Computational Studies

Design and Synthesis of Novel Sufentanil Analogues

The chemical structure of sufentanil, a potent fentanyl analogue, has served as a template for the design and synthesis of new opioid analgesics with potentially improved pharmacological profiles. wikipedia.orgresearchgate.net Structure-activity relationship (SAR) studies of fentanyl and its analogues aim to understand how modifications to different parts of the molecule influence its binding affinity for opioid receptors and its biological activity. nih.govsemanticscholar.org

Research in this area has explored substitutions at various positions of the sufentanil molecule. For example, modifications to the N-acyl group and the piperidine (B6355638) ring have been shown to significantly impact potency and efficacy. nih.govnih.gov The synthesis of novel norsufentanil analogues has been achieved through multi-component reactions, such as the Ugi reaction, allowing for the creation of a diverse library of compounds for pharmacological evaluation. nih.gov Some of these newly synthesized analogues have demonstrated greater potency than sufentanil itself in preclinical models. nih.gov

The primary goals in designing novel sufentanil analogues include:

Increasing affinity and selectivity for the mu-opioid receptor.

Modulating pharmacokinetic properties to achieve a more desirable duration of action.

Reducing the propensity to cause adverse effects such as respiratory depression.

The table below highlights key structural modifications of the fentanyl scaffold and their general impact on activity, which informs the design of new sufentanil analogues.

Molecular ModificationPositionGeneral Effect on ActivityReference
N-acyl group substitutionN-phenylpropanamideAlterations can significantly affect potency. nih.gov
Piperidine ring substitution4-positionThe nature of the substituent influences both potency and duration of action. nih.gov
Phenethyl group modificationN-phenethylChanges can impact receptor binding and selectivity. mdpi.com

Ligand-Receptor Docking and Molecular Dynamics Simulations

Computational methods such as ligand-receptor docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between sufentanil and its analogues with opioid receptors at an atomic level. nih.govnrfhh.com These in-silico techniques provide valuable insights into the binding modes of these ligands and the conformational changes that occur in the receptor upon binding. youtube.com

Molecular docking studies predict the preferred orientation of a ligand when it binds to a receptor, helping to identify key amino acid residues involved in the interaction. researchgate.net For sufentanil and its analogues, docking simulations have been used to model their binding within the mu-opioid receptor's binding pocket. researchgate.net These studies help to rationalize the observed structure-activity relationships and guide the design of new analogues with improved binding affinity. nih.gov

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the stability of the binding pose and the conformational flexibility of both the ligand and the receptor over time. nih.govfilizolalab.org MD simulations have been instrumental in understanding the mechanisms of opioid receptor activation and the subtle differences in how various agonists, including fentanyl analogues, interact with the receptor to produce their pharmacological effects. nih.govmdpi.comresearchgate.net These simulations can help elucidate the molecular basis for the functional selectivity of different ligands, a key area of research in the development of safer opioids. filizolalab.org

Quantitative Structure-Activity Relationships (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.orgsrmist.edu.inyoutube.com In the context of sufentanil and its analogues, QSAR models are developed to predict the analgesic potency or receptor binding affinity of new compounds based on their molecular descriptors. nih.govresearchgate.net

The development of a QSAR model typically involves several steps:

Data Set Compilation: A collection of sufentanil or fentanyl analogues with experimentally determined biological activities (e.g., pKi, ED50) is assembled. researchgate.net

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and lipophilic parameters. ijnrd.org

Model Development: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

QSAR studies on fentanyl analogues have successfully identified key structural features that are important for high affinity binding to the mu-opioid receptor. researchgate.netnih.gov These models serve as valuable tools for the virtual screening of large compound libraries and for the rational design of novel sufentanil analogues with desired pharmacological properties. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the steric and electrostatic interactions between the ligands and the receptor, further aiding in the design of more potent and selective opioid analgesics. nih.govresearchgate.net

Preclinical Toxicology Research

Organ-Specific Toxicity Investigations in Animal Models

Preclinical studies have investigated the potential for sufentanil to induce toxicity in specific organ systems, with a notable focus on the respiratory and hepatic systems.

Hepatic System: The liver is a primary site of metabolism for sufentanil. In vitro investigations using human liver-derived HepG2/C3A cells were conducted to assess the potential for hepatotoxicity. In these studies, sufentanil was associated with a significant reduction in three or more of the six parameters tested for cell health and function, suggesting a moderate hepatotoxic effect under these experimental conditions fda.gov. These findings point to the need for careful consideration of hepatic function in further toxicological assessments, although it is noted that in vitro results may not always directly translate to in vivo effects fda.gov.

Table 1: Summary of Organ-Specific Toxicity Findings for Sufentanil This table is interactive. Click on the headers to sort the data.

Organ System Animal Model / System Key Findings Reference
Neurorespiratory Dog Decreased PaO₂, Increased PaCO₂ nih.gov
Neurorespiratory Rat Initial increase in PaCO₂, subsequent decrease in PaO₂ and SaO₂ nih.gov
Hepatic In vitro (HepG2/C3A cells) Moderate hepatotoxic effects observed fda.gov

Reproductive and Developmental Toxicology Studies in Animal Models

The potential for sufentanil hydrochloride to affect reproduction and fetal development has been evaluated in rodent models.

In a study involving Sprague-Dawley rats, sufentanil was administered continuously via subcutaneously implanted osmotic minipumps from day 5 through day 20 of pregnancy. The doses administered were 10, 50, or 100 micrograms per kilogram per day. Upon examination on day 20 of pregnancy, researchers evaluated various reproductive indices and assessed the fetuses for any external, visceral, or skeletal abnormalities nih.gov.

The results of this investigation indicated that under the conditions of the study, sufentanil did not produce any significant adverse effects on reproduction or cause teratogenic outcomes in the offspring nih.gov.

Table 2: Reproductive and Developmental Toxicology Study of Sufentanil in Rats This table is interactive. Click on the headers to sort the data.

Species Dosing Period Doses (µg/kg/day) Findings Reference
Sprague-Dawley Rat Gestation Day 5-20 10, 50, 100 No significant adverse reproductive or teratogenic effects observed nih.gov

Genotoxicity and Mutagenicity Assessments (in vitro/in vivo preclinical)

The genotoxic potential of sufentanil has been assessed through a standard battery of preclinical tests designed to detect mutations and chromosomal damage.

In Vitro Assessment: Sufentanil was evaluated for mutagenic activity using the Ames microbial mutagen test. This bacterial reverse mutation assay was conducted in the presence of metabolic activation to simulate the metabolic processes that occur in the body. The results of this test indicated that sufentanil did not exhibit mutagenic activity nih.gov.

In Vivo Assessment: To assess the potential for causing chromosomal damage in vivo, sufentanil was studied in female rats using the micronucleus test. This assay detects structural chromosome mutations. Following single intravenous doses of up to 80 µg/kg, sufentanil did not produce an increase in micronuclei, indicating a lack of clastogenic activity under these test conditions nih.gov.

Table 3: Genotoxicity and Mutagenicity Profile of Sufentanil This table is interactive. Click on the headers to sort the data.

Assay Type Test System Metabolic Activation Result Reference
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium With S9 Mix Negative nih.gov
Micronucleus Test Female Rats In vivo Negative nih.gov

Carcinogenicity Studies in Long-term Animal Models

Information regarding long-term carcinogenicity studies of this compound in animal models is not available in publicly accessible scientific literature or regulatory documents. Standard carcinogenicity bioassays, which typically involve chronic administration of a compound to rodents over a two-year period, have not been reported for sufentanil who.intnih.govfrontiersin.org. Regulatory submissions for related opioids, such as certain fentanyl products, have not always required new carcinogenicity studies fda.gov. Similarly, for other opioids like morphine, dedicated animal studies to evaluate carcinogenic potential have not been conducted. Therefore, the potential for this compound to cause cancer following long-term exposure has not been determined through preclinical animal bioassays.

Q & A

Q. How should researchers handle supplementary data on sufentanil’s metabolite profiling?

  • Methodological Answer: Submit raw LC-MS/MS spectra and pharmacokinetic curves as supplementary files, ensuring metadata (e.g., column type, ionization mode) is documented. In-text references to supplementary tables must align with journal policies (e.g., ≤5 main-text tables, others in appendices) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.